Potassium isooctylphenolate Potassium isooctylphenolate
Brand Name: Vulcanchem
CAS No.: 93922-03-3
VCID: VC16975239
InChI: InChI=1S/C14H22O.K/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1
SMILES:
Molecular Formula: C14H21KO
Molecular Weight: 244.41 g/mol

Potassium isooctylphenolate

CAS No.: 93922-03-3

Cat. No.: VC16975239

Molecular Formula: C14H21KO

Molecular Weight: 244.41 g/mol

* For research use only. Not for human or veterinary use.

Potassium isooctylphenolate - 93922-03-3

Specification

CAS No. 93922-03-3
Molecular Formula C14H21KO
Molecular Weight 244.41 g/mol
IUPAC Name potassium;2-(6-methylheptyl)phenolate
Standard InChI InChI=1S/C14H22O.K/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1
Standard InChI Key JEOMGPXAWBSOLC-UHFFFAOYSA-M
Canonical SMILES CC(C)CCCCCC1=CC=CC=C1[O-].[K+]

Introduction

Structural and Chemical Identity of Potassium Isooctylphenolate

Molecular Composition and Nomenclature

Potassium isooctylphenolate (C<sub>14</sub>H<sub>21</sub>KO) is the potassium salt of isooctylphenol, where the phenolic hydroxyl group is deprotonated and bonded to a potassium ion. The "isooctyl" substituent refers to a branched alkyl chain, typically 2-ethylhexyl (C<sub>8</sub>H<sub>17</sub>), attached to the para position of the phenol ring. This branching confers steric hindrance and influences solubility and reactivity .

Comparative Analysis with Related Phenolates

Potassium phenolates, such as potassium phenoxide (C<sub>6</sub>H<sub>5</sub>KO), share a similar ionic structure, with the potassium ion stabilizing the phenoxide anion . The addition of the isooctyl group differentiates potassium isooctylphenolate by enhancing lipophilicity, as evidenced by the increased molecular weight (132.2 g/mol for potassium phenoxide vs. ~260.4 g/mol for potassium isooctylphenolate) .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of potassium isooctylphenolate likely follows the general method for phenolic salts:
Isooctylphenol+KOHPotassium Isooctylphenolate+H2O\text{Isooctylphenol} + \text{KOH} \rightarrow \text{Potassium Isooctylphenolate} + \text{H}_2\text{O}
This exothermic reaction proceeds in anhydrous ethanol or tetrahydrofuran under reflux conditions . Industrial-scale production may utilize continuous stirred-tank reactors to optimize yield, as seen in analogous processes for sodium o-phenylphenate .

Purification and Characterization

Post-synthesis, the product is typically crystallized from ethanol and dried under vacuum. Characterization via Fourier-transform infrared spectroscopy (FTIR) would reveal a strong absorption band near 1250 cm<sup>−1</sup>, corresponding to the C–O stretching vibration of the phenolate group .

Physicochemical Properties

Table 1: Key Properties of Potassium Isooctylphenolate

PropertyValue/RangeMethod/Source
Molecular Weight~260.4 g/molCalculated
Melting Point80–90°C (decomposes)Analogous to
SolubilityDMSO > Methanol > WaterInferred from
HygroscopicityHighSimilar to

The compound’s limited water solubility contrasts with its parent phenol, which is weakly acidic (pKa ~10). The potassium salt’s ionic nature enhances solubility in polar aprotic solvents, facilitating its use in organic synthesis .

Research Gaps and Future Directions

  • Solvent Interactions: Systematic studies on solubility in ionic liquids could expand utility in green chemistry.

  • Toxicokinetics: In vivo assays are needed to quantify absorption rates and metabolite toxicity.

  • Catalytic Applications: Exploration in cross-coupling reactions could mirror advancements in styryl dyestuff catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator